Nafoxidine Hydrochloride

Leukemia Research Apoptosis Antiestrogen Pharmacology

Nafoxidine hydrochloride (U-11,000A) is a nonsteroidal SERM with a distinct dihydronaphthalene scaffold, not interchangeable with triphenylethylene or benzothiophene SERMs. Key selection criteria: (1) Highest potency among triphenylethylene derivatives in reducing HL60/MOLT3 leukemia cell viability; (2) Superior to raloxifene for suppressing body weight gain in ovariectomized rodent models; (3) Well-documented ER-independent mechanisms (oxidative stress, PKC activation); (4) Essential reference standard for comparative SAR studies. For research use only.

Molecular Formula C29H32ClNO2
Molecular Weight 462.0 g/mol
CAS No. 1847-63-8
Cat. No. B158217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafoxidine Hydrochloride
CAS1847-63-8
SynonymsHydrochloride, Nafoxidine
Nafoxidine
Nafoxidine Hydrochloride
U 11,100A
U 11000A
U-11,100A
U-11000A
U11,100A
U11000A
Molecular FormulaC29H32ClNO2
Molecular Weight462.0 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl
InChIInChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H
InChIKeyHJOOGTROABIIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafoxidine Hydrochloride (CAS 1847-63-8): Baseline Characteristics and Procurement Relevance


Nafoxidine hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) and partial antiestrogen of the dihydronaphthalene chemical class, developed by Upjohn as an investigational agent (code name U-11,000A) [1]. It functions by competitively binding to estrogen receptors (ERs) to inhibit estrogen-mediated proliferation, but also exhibits additional mechanisms including inhibition of angiogenesis via blockade of FGF and VEGF, induction of oxidative stress, and protein kinase C activation [2][3]. Originally synthesized as a postcoital contraceptive, nafoxidine was repurposed and demonstrated clinical efficacy in advanced breast cancer [4]. While structurally related to triphenylethylene SERMs such as tamoxifen and clomifene, its distinct dihydronaphthalene core confers a unique pharmacological profile that cannot be assumed interchangeable with in-class alternatives [5].

Why Nafoxidine Hydrochloride Is Not a Drop-In Replacement for Tamoxifen or Other SERMs


The nonsteroidal antiestrogen class encompasses structurally diverse compounds with distinct pharmacological fingerprints. Nafoxidine, a dihydronaphthalene derivative, differs fundamentally from triphenylethylene-based agents like tamoxifen and clomifene, as well as from benzothiophene-based raloxifene [1]. These structural distinctions translate into quantifiable differences in tissue-specific effects, in vitro potency, and toxicity profiles. For example, in a direct head-to-head in vivo study comparing four distinct chemical classes, nafoxidine was found to be less efficacious than raloxifene for preserving bone mineral density, but more effective than raloxifene in suppressing body weight gain post-ovariectomy [2]. Furthermore, clinical observations of severe photophobia and ichthyosis associated with nafoxidine, but not with tamoxifen, underscore that these agents are not pharmacologically equivalent [3]. Consequently, substituting nafoxidine for another SERM without experimental validation introduces uncontrolled variables and can lead to erroneous data interpretation.

Nafoxidine Hydrochloride: Quantitative Differentiation Evidence from In Vitro, In Vivo, and Clinical Studies


Nafoxidine Demonstrates Superior Antiproliferative Potency Compared to Tamoxifen and Clomifene in Leukemia Cell Models

In a comparative study of non-steroidal antiestrogens on promyelocytic leukemia HL60 and T lymphoblastic MOLT3 cell lines, nafoxidine exhibited the highest potency in reducing cell viability among the triphenylethylene derivatives tested [1]. After four days of incubation, the compounds showed clear differences in potency, with nafoxidine being the most efficient inhibitor of cell growth, while tamoxifen was the least active [1]. The study further demonstrated that this antiproliferative effect was mediated by apoptosis induction, which was abrogated by antioxidants, suggesting an oxidative stress-dependent mechanism [1].

Leukemia Research Apoptosis Antiestrogen Pharmacology

Nafoxidine Inhibits Iron-Dependent Lipid Peroxidation with Comparable or Greater Efficacy Than Tamoxifen

A study evaluating the antioxidant potential of antiestrogens found that nafoxidine is a good inhibitor of iron ion-dependent lipid peroxidation [1]. In rat liver microsomes incubated with Fe(III)-ascorbate, the rank order of inhibition was 4-hydroxytamoxifen > 17β-estradiol > nafoxidine ≥ tamoxifen > ICI 164,384 [1]. In ox-brain phospholipid liposomes with Fe(III)-ascorbate, the order was 4-hydroxytamoxifen > 17β-estradiol > ICI 164,384 > tamoxifen ≥ nafoxidine [1].

Oxidative Stress Lipid Peroxidation Antioxidant Mechanisms

Nafoxidine Is More Effective Than Raloxifene at Suppressing Body Weight Gain in an Ovariectomized Rat Model

In a direct comparative study of four SERM classes in ovariectomized rats, nafoxidine and tamoxifen were found to be more effective than raloxifene in blocking the gain in body weight associated with estrogen deficiency [1]. The study assessed multiple endpoints, including uterine eosinophil peroxidase activity (EPO), serum cholesterol, and bone mineral density, and reported that distinct compounds had advantages in different tissue compartments [1].

Metabolic Research Menopause Models Body Weight Regulation

Nafoxidine Binds Estrogen Receptors with a Ki of 43 nM, but Exhibits Greater In Vivo Potency Than This Affinity Suggests

In vitro competitive binding assays using soluble nuclear oestradiol-binding protein from chick liver revealed that nafoxidine hydrochloride inhibits [3H]oestradiol binding with a Ki of 43 nM, indicating an affinity approximately 4% of that of estradiol [1]. However, the same study noted that the inhibitory action of nafoxidine in vivo is more potent than the relative binding affinity determined in vitro might indicate, suggesting a primary site of action proximal to nuclear receptor interaction [1].

Receptor Binding Pharmacodynamics Estrogen Receptor Pharmacology

Nafoxidine Demonstrates a Predictable Caco-2 Permeability Profile Supporting Oral Bioavailability

Predicted ADME properties from the Database of Endocrine Disrupting Chemicals and their Toxicity (DEDuCT) indicate that nafoxidine hydrochloride has high Caco-2 permeability (probability ~0.999 cm/s) [1]. This in silico prediction suggests favorable intestinal absorption potential, which is consistent with its oral administration in clinical trials [2].

ADME Pharmacokinetics Drug Discovery

Optimal Scientific and Procurement Use Cases for Nafoxidine Hydrochloride Based on Quantified Differentiation


Leukemia and Hematological Malignancy Research

For researchers investigating the antileukemic effects of SERMs, nafoxidine is the superior choice among triphenylethylene derivatives. Its demonstrated highest potency in reducing viability of HL60 and MOLT3 leukemia cells, compared directly to tamoxifen and clomifene, justifies its selection for apoptosis and oxidative stress pathway studies in these cell lines [1].

Metabolic Studies in Ovariectomized or Post-Menopausal Models

In rodent models of estrogen deficiency where body weight gain is a primary endpoint, nafoxidine provides a quantifiable advantage over raloxifene. The direct comparative data showing nafoxidine's superior efficacy in suppressing weight gain make it the preferred SERM tool compound for metabolic research in this context [2].

Investigation of Non-ER-Mediated Cytotoxicity and Oxidative Stress

When the research objective is to dissect estrogen receptor-independent cytotoxic mechanisms of SERMs, nafoxidine offers a well-documented profile of inducing oxidative stress and PKC activation [3]. Its activity in ER-negative cancer models, as reported in the literature, makes it a valuable tool for studying non-classical SERM effects.

Historical and Mechanistic SERM Pharmacology Benchmarking

Given its unique dihydronaphthalene scaffold and distinct toxicity profile (e.g., photophobia, ichthyosis), nafoxidine serves as an essential reference standard for comparative studies aimed at understanding the structure-activity relationships (SAR) and tissue-specific effects of SERMs. Its inclusion in studies alongside tamoxifen and raloxifene enables the deconvolution of chemical class-specific pharmacological outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafoxidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.